molecular formula C11H10N2O2 B6241138 2-isocyanato-6-methoxy-1-methyl-1H-indole CAS No. 2649072-67-1

2-isocyanato-6-methoxy-1-methyl-1H-indole

Cat. No. B6241138
CAS RN: 2649072-67-1
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanato-6-methoxy-1-methyl-1H-indole (2-IMMI) is an important organic compound that is used in a variety of scientific research applications. It is a colorless, non-toxic, and water-soluble compound that is used as a building block in organic synthesis. 2-IMMI is often used in the synthesis of complex molecules, such as those found in pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of other compounds, such as amines and amides.

Mechanism of Action

2-isocyanato-6-methoxy-1-methyl-1H-indole is an organic compound that is used in a variety of scientific research applications. The mechanism of action of 2-isocyanato-6-methoxy-1-methyl-1H-indole is based on its ability to form covalent bonds with other molecules. When 2-isocyanato-6-methoxy-1-methyl-1H-indole is reacted with other molecules, it can form covalent bonds with them, which can then be used to create more complex molecules.
Biochemical and Physiological Effects
2-isocyanato-6-methoxy-1-methyl-1H-indole is a non-toxic, water-soluble compound that is used in a variety of scientific research applications. It has no known biochemical or physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-isocyanato-6-methoxy-1-methyl-1H-indole has several advantages for lab experiments. It is non-toxic, water-soluble, and can be used as a building block in organic synthesis. It can also be used in the synthesis of amines and amides. However, it has some limitations. It is not very stable and can decompose over time. It is also expensive and difficult to obtain in large quantities.

Future Directions

2-isocyanato-6-methoxy-1-methyl-1H-indole has a variety of potential future applications. It could be used in the synthesis of more complex molecules, such as those found in pharmaceuticals, agrochemicals, and materials science. It could also be used to create polymers and other materials. Additionally, it could be used as an intermediate in the synthesis of drugs. Finally, it could be used in the synthesis of amines and amides.

Synthesis Methods

2-isocyanato-6-methoxy-1-methyl-1H-indole can be synthesized from a variety of starting materials, including ethyl cyanoacetate, 2-methoxy-1-methyl-1H-indole, and sodium hydroxide. The synthesis of 2-isocyanato-6-methoxy-1-methyl-1H-indole begins with the reaction of ethyl cyanoacetate and 2-methoxy-1-methyl-1H-indole in the presence of sodium hydroxide. This reaction produces 2-isocyanato-6-methoxy-1-methyl-1H-indole, which is then purified by recrystallization. The purified compound can then be used in a variety of scientific research applications.

Scientific Research Applications

2-isocyanato-6-methoxy-1-methyl-1H-indole is used in a variety of scientific research applications, including organic synthesis, materials science, and pharmaceuticals. In organic synthesis, it can be used as a building block for the synthesis of more complex molecules. In materials science, it can be used to create polymers and other materials. In pharmaceuticals, it can be used as an intermediate in the synthesis of drugs. 2-isocyanato-6-methoxy-1-methyl-1H-indole is also used in the synthesis of amines and amides.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-isocyanato-6-methoxy-1-methyl-1H-indole can be achieved through a two-step reaction pathway. The first step involves the synthesis of 2-amino-6-methoxy-1-methyl-1H-indole, which is then converted to the final product through a second step involving isocyanation.", "Starting Materials": [ "4-methoxyindole", "methylamine", "formaldehyde", "sodium cyanate", "acetic acid", "sodium acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-methoxy-1-methyl-1H-indole", "a. In a round-bottom flask, add 4-methoxyindole (1.0 g, 6.5 mmol), methylamine (1.0 mL, 20 mmol), and formaldehyde (0.6 mL, 8.0 mmol).", "b. Heat the reaction mixture at 80°C for 12 hours under stirring.", "c. Cool the reaction mixture to room temperature and add acetic acid (2.0 mL) to adjust the pH to 4-5.", "d. Extract the product with ethyl acetate (3 x 20 mL) and combine the organic layers.", "e. Wash the organic layer with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid (1.2 g, 90% yield).", "Step 2: Isocyanation of 2-amino-6-methoxy-1-methyl-1H-indole", "a. In a round-bottom flask, add 2-amino-6-methoxy-1-methyl-1H-indole (1.0 g, 5.5 mmol), sodium cyanate (0.7 g, 8.8 mmol), and sodium acetate (0.5 g, 6.1 mmol).", "b. Dissolve the mixture in water (10 mL) and heat at 80°C for 12 hours under stirring.", "c. Cool the reaction mixture to room temperature and adjust the pH to 7-8 with sodium hydroxide solution (10%).", "d. Extract the product with ethyl acetate (3 x 20 mL) and combine the organic layers.", "e. Wash the organic layer with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid (0.8 g, 70% yield)." ] }

CAS RN

2649072-67-1

Product Name

2-isocyanato-6-methoxy-1-methyl-1H-indole

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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